N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
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Overview
Description
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a pyrazole ring, further linked to a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group. The phenylmethanamine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethanamine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridine
Uniqueness
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride stands out due to its unique combination of a cyclopentyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of stability, solubility, and reactivity.
Properties
Molecular Formula |
C16H22ClN3 |
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Molecular Weight |
291.82 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-2-6-14(7-3-1)10-17-11-15-12-18-19(13-15)16-8-4-5-9-16;/h1-3,6-7,12-13,16-17H,4-5,8-11H2;1H |
InChI Key |
NANSTGUMBVUHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CNCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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